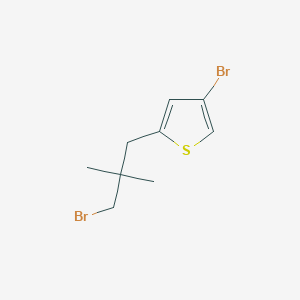
4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromine atoms and a dimethylpropyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of 2-(3-bromo-2,2-dimethylpropyl)thiophene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents.
Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents are typically used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted thiophenes, biaryl compounds, sulfoxides, sulfones, and thiol derivatives.
Scientific Research Applications
4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene depends on its application:
In Organic Synthesis: It acts as an electrophile in substitution and coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
In Biological Systems: The compound’s bromine atoms and thiophene ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparison with Similar Compounds
2-Bromothiophene: Lacks the dimethylpropyl group, making it less sterically hindered and more reactive in certain reactions.
4-Bromo-2,3-dimethylthiophene: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Benzo[1,2-d4,5-d′]bis([1,2,3]thiadiazole): Contains a fused thiophene ring system, offering unique electronic properties for material science applications.
Uniqueness: 4-Bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene’s unique combination of bromine atoms and a dimethylpropyl group provides distinct steric and electronic properties, making it a versatile intermediate in various synthetic and industrial applications.
Properties
Molecular Formula |
C9H12Br2S |
|---|---|
Molecular Weight |
312.07 g/mol |
IUPAC Name |
4-bromo-2-(3-bromo-2,2-dimethylpropyl)thiophene |
InChI |
InChI=1S/C9H12Br2S/c1-9(2,6-10)4-8-3-7(11)5-12-8/h3,5H,4,6H2,1-2H3 |
InChI Key |
FUNPVXDIDLOLMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC(=CS1)Br)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


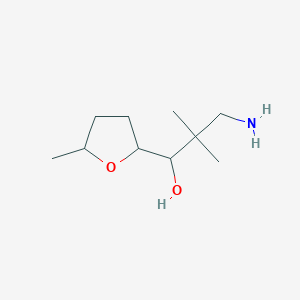
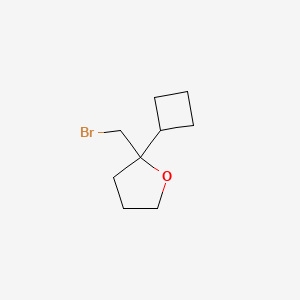
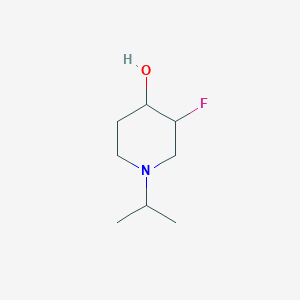
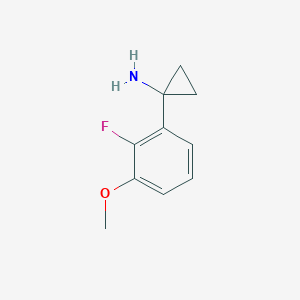
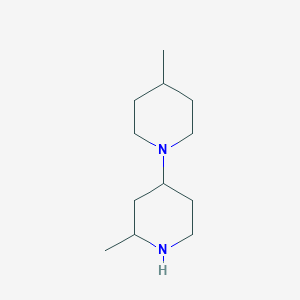
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)

![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)
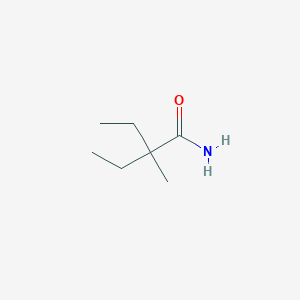
![2-[(3-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13195675.png)
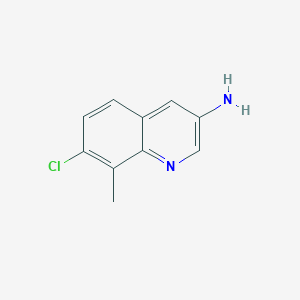

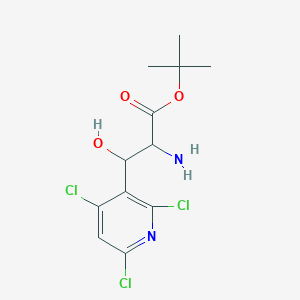
![N-Methyl-N-(propan-2-yl)-5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-amine](/img/structure/B13195706.png)
